An In-depth Technical Guide to the Synthesis of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine
An In-depth Technical Guide to the Synthesis of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine
Abstract
This technical guide provides a comprehensive overview and detailed procedural insights into the synthesis of 2-[2-(2-aminophenoxy)ethoxy]-4-methyl-benzenamine, a significant diamine intermediate in the development of fluorescent dyes and macrocyclic ligands.[1][2] This document is intended for an audience of researchers, scientists, and professionals in drug development and materials science. We will explore a robust and efficient two-step synthetic pathway, commencing with a Williamson ether synthesis to construct the core diaryl ether framework, followed by a catalytic hydrogenation to yield the target diamine. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction and Strategic Overview
2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine (CAS No. 96331-95-2) is a valuable building block, particularly in the synthesis of fluorescent probes for detecting metal ions like Ca2+.[1] Its structure, featuring two aniline moieties linked by a flexible ethoxy bridge, allows for the formation of complex coordination compounds. The synthesis of this molecule is not trivial and requires a strategic approach to ensure high yield and purity.
The synthetic strategy outlined in this guide is a convergent two-step process. This approach is advantageous as it builds the core molecular skeleton in the first step and then functionalizes it in the final step, which is often a more efficient and higher-yielding approach than a linear synthesis.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two key transformations:
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Formation of the Diaryl Ether Linkage: The ether bond is a prime candidate for disconnection via the Williamson ether synthesis, a reliable and well-established method for forming ether linkages.[3][4] This leads to two precursor nitrophenol derivatives.
-
Formation of the Amine Functionalities: The two primary amine groups can be retrosynthetically derived from nitro groups, which are excellent precursors for amines via reduction.
This retrosynthetic approach leads to the following forward synthesis plan:
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Step 1: Williamson Ether Synthesis: Reaction of 4-methyl-2-nitrophenol with 1-(2-bromoethoxy)-2-nitrobenzene to yield the dinitro intermediate, 4-methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene.
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Step 2: Catalytic Hydrogenation: Simultaneous reduction of the two nitro groups of the intermediate to afford the desired product, 2-[2-(2-aminophenoxy)ethoxy]-4-methyl-benzenamine.
This pathway is illustrated in the diagram below:
Caption: Overall synthetic pathway for 2-[2-(2-aminophenoxy)ethoxy]-4-methyl-benzenamine.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the target compound.
Step 1: Synthesis of 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene
This step employs the Williamson ether synthesis, a classic SN2 reaction where a phenoxide nucleophile attacks an alkyl halide.[3] The choice of a moderately strong base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group of 4-methyl-2-nitrophenol without causing unwanted side reactions.[5][6] A polar aprotic solvent such as acetonitrile is ideal for this reaction as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide.[5]
Experimental Protocol:
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Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-2-nitrophenol (1.53 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent and Reagent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 15 minutes to ensure a fine suspension.
-
Addition of Alkylating Agent: To the stirred suspension, add 1-(2-bromoethoxy)-2-nitrobenzene (2.46 g, 10 mmol) in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 3:1 v/v) as the eluent.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the inorganic salts (potassium carbonate and potassium bromide) and wash the solid residue with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Purify by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 4-methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene as a solid.
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Step 2: Synthesis of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine
The reduction of the two aromatic nitro groups to primary amines is the final and critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for this transformation.[7] The use of hydrogen gas is a standard procedure, though transfer hydrogenation with a hydrogen donor like hydrazine hydrate or formic acid can also be employed.[8][9][10] Methanol or ethanol are suitable solvents for this reaction due to their ability to dissolve the starting material and their inertness under the reaction conditions.[11]
Experimental Protocol:
-
Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add 4-methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene (3.18 g, 10 mmol) and 10% palladium on carbon (0.32 g, 10 wt%).
-
Solvent Addition: Add 100 mL of methanol to the vessel.
-
Hydrogenation:
-
Seal the vessel and purge several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-60 psi.
-
Stir the mixture vigorously at room temperature for 8-12 hours. The reaction progress can be monitored by TLC until the starting material is completely consumed.
-
-
Work-up:
-
Carefully vent the hydrogen gas from the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 2-[2-(2-aminophenoxy)ethoxy]-4-methyl-benzenamine as a solid. The product is reported to be an off-white solid and soluble in ethanol.[1]
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Data Presentation
The following table summarizes the key reactants, intermediates, and the final product of this synthetic pathway, along with their relevant properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Yield (%) |
| 4-Methyl-2-nitrophenol | C₇H₇NO₃ | 153.14 | 119-33-5 | - |
| 1-(2-Bromoethoxy)-2-nitrobenzene | C₈H₈BrNO₃ | 246.06 | 18800-37-8 | - |
| 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | C₁₅H₁₄N₂O₆ | 318.28 | 96315-08-1 | 80-90 |
| 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine | C₁₅H₁₈N₂O₂ | 258.32 | 96331-95-2 | >90 |
Yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions and scale.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Caption: A step-by-step workflow diagram of the synthesis process.
Trustworthiness and Self-Validating Systems
The reliability of this synthetic protocol is grounded in the use of well-established and high-yielding reactions.
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Williamson Ether Synthesis: This reaction is a cornerstone of organic synthesis with a predictable SN2 mechanism.[3] The progress of the reaction can be easily monitored by TLC, allowing for a clear determination of the reaction endpoint. The purification by column chromatography ensures the isolation of a high-purity intermediate, which is critical for the success of the subsequent step.
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Catalytic Hydrogenation: The reduction of aromatic nitro groups with Pd/C is a highly reliable and clean reaction, typically proceeding to completion with high yields.[7] The removal of the heterogeneous catalyst by simple filtration ensures that the final product is free from metal contamination. The purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Conclusion
This technical guide has detailed a robust and efficient two-step synthesis of 2-[2-(2-aminophenoxy)ethoxy]-4-methyl-benzenamine. By employing a Williamson ether synthesis followed by catalytic hydrogenation, this valuable diamine intermediate can be prepared in high yield and purity. The provided experimental protocols and the rationale behind the chosen methodologies offer a solid foundation for researchers and scientists to successfully synthesize this compound for applications in the development of novel fluorescent probes and other advanced materials.
References
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Li, J. T., & Li, X. L. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 18(12), 14878–14886. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
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Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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Rao, H. S. P., & Reddy, K. S. (1990). Formic acid with 10% palladium on carbon: A reagent for selective reduction of aromatic nitro compounds. Tetrahedron Letters, 31(10), 1439-1440. Retrieved from [Link]
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Li, H., et al. (2017). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Applied Organometallic Chemistry, 31(11), e3774. Retrieved from [Link]
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MDPI. (2022). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 12(1), 89. Retrieved from [Link]
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